

comparative study of one-step vs. two-step phenol hydrogenation to cyclohexanone.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclohexanone

Cat. No.: B7761246

[Get Quote](#)

A Comparative Study: One-Step vs. Two-Step Phenol Hydrogenation to Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of one-step and two-step phenol hydrogenation processes for the synthesis of **cyclohexanone**, supported by experimental data.

The synthesis of **cyclohexanone**, a key intermediate in the production of nylon-6 and nylon-6,6, is predominantly achieved through the hydrogenation of phenol. This process can be broadly categorized into two main routes: a direct one-step hydrogenation and a two-step process involving the formation of a cyclohexanol intermediate. This guide provides a comparative analysis of these two methods, presenting quantitative data, detailed experimental protocols, and a visual representation of the process workflows to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

The one-step phenol hydrogenation process offers a more atom-economical and energy-efficient route to **cyclohexanone** by directly converting phenol in a single reaction vessel. This method typically employs palladium-based catalysts and can achieve high selectivity and conversion under optimized conditions. The primary advantage lies in avoiding the energy-intensive dehydrogenation step inherent in the two-step process.

The two-step phenol hydrogenation process involves the initial hydrogenation of phenol to cyclohexanol, which is then dehydrogenated to yield **cyclohexanone**. While this method involves an additional step, it can offer high overall yields and is a well-established industrial process. The hydrogenation step often utilizes nickel catalysts, while the dehydrogenation step commonly employs copper or zinc-based catalysts.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data for both one-step and two-step phenol hydrogenation processes based on published experimental findings.

Table 1: One-Step Phenol Hydrogenation to **Cyclohexanone**

Catalyst	Temperature (°C)	Pressure (MPa)	Reaction Time (h)	Phenol Conversion (%)	Cyclohexanone Selectivity (%)	Reference
Pd/C-Heteropolyacid	80	1.0	3	100	93.6	[1]
Pd@mpg-C3N4	65	Ambient	2	99	>99	[2]
Pd/MIL-100(Cr)	100	0.1	1	100	98.3	
Pd/PVDF-HFP	Ambient	Not Specified	7	98	97	[3]
Pd-HAP	25	Ambient	-	100	100	[4][5]

Table 2: Two-Step Phenol Hydrogenation - Representative Data

Step 1: Phenol Hydrogenation to Cyclohexanol

Catalyst	Temperatur e (°C)	Pressure (atm)	Phenol Conversion (%)	Cyclohexan ol Selectivity (%)	Reference
Nickel	160 - 180	up to 3	High	High (up to 30% cyclohexanone)	[6]
20% Ni/CNT	220	-	~100	High	[7]

Step 2: Cyclohexanol Dehydrogenation to Cyclohexanone

Catalyst	Temperatur e (°C)	Pressure	Cyclohexan ol Conversion (%)	Cyclohexan one Selectivity (%)	Reference
Copper Oxide	Not Specified	Not Specified	Not Specified	Not Specified	[8]
12Cu/HSA- ZnO	Not Specified	Not Specified	75	89	[1]
Cu/ZnO	Not Specified	Not Specified	Not Specified	Not Specified	[4]

Experimental Protocols

One-Step Phenol Hydrogenation

Catalyst: Pd/C-Heteropoly Acid[1]

- Reaction Setup: A stainless steel reactor equipped with a magnetic stirrer is used.
- Procedure:
 - Add the desired amounts of phenol, Pd/C-Heteropoly acid catalyst, and solvent to the reactor.

- Flush the reactor five times with hydrogen gas at 0.2 MPa to remove air.
- Introduce hydrogen gas to a pressure of 1.0 MPa.
- Heat the mixture to the desired reaction temperature (e.g., 80 °C) and maintain for the specified reaction time (e.g., 3 hours) with stirring.
- After the reaction, cool the reactor to room temperature and depressurize.
- The product mixture is then analyzed to determine phenol conversion and **cyclohexanone** selectivity.

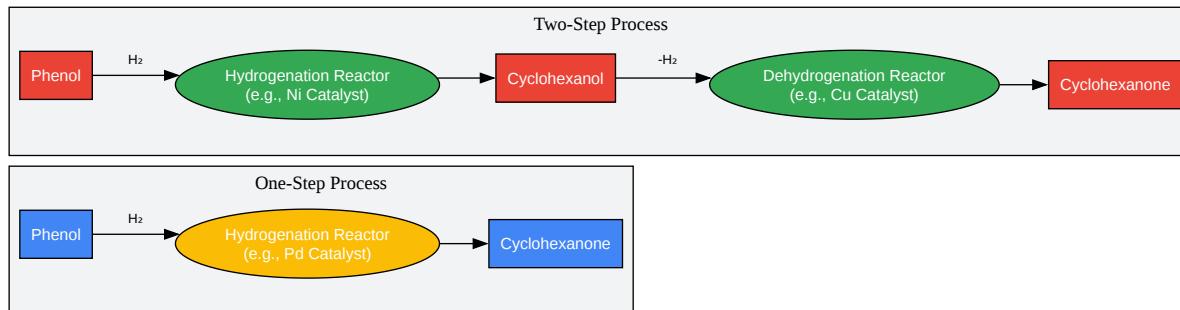
Two-Step Phenol Hydrogenation

Step 1: Hydrogenation of Phenol to Cyclohexanol

Catalyst: Nickel-based catalyst[6]

- Reaction Setup: A vapor-phase reactor is typically used.
- Procedure:
 - Vaporized phenol is mixed with a hydrogen-containing gas.
 - The gas mixture is passed through a catalyst bed containing a metallic nickel hydrogenation catalyst.
 - The reaction is carried out at an elevated temperature (e.g., 160-190 °C) and a pressure of up to 3 atmospheres.
 - The product stream, primarily containing cyclohexanol and some **cyclohexanone**, is collected.

Step 2: Dehydrogenation of Cyclohexanol to **Cyclohexanone**


Catalyst: Copper-based catalyst[9]

- Reaction Setup: A reactor suitable for liquid-phase dehydrogenation is used.

- Procedure:

- The cyclohexanol feed, obtained from the first step, is introduced into the reactor containing the suspended copper catalyst.
- The reaction is performed at a temperature between 180 and 220 °C and a pressure of 1 to 2.5 atmospheres.
- Hydrogen gas is liberated during the reaction and is removed to drive the equilibrium towards **cyclohexanone** formation.
- The **cyclohexanone** product is continuously drawn off from the reaction mixture.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow comparison of one-step and two-step phenol hydrogenation to **cyclohexanone**.

Conclusion

The choice between the one-step and two-step phenol hydrogenation processes depends on several factors, including the desired production scale, energy costs, and catalyst availability and cost.

- The one-step process is advantageous due to its inherent energy and capital cost savings by eliminating the dehydrogenation step.[10] It offers a more direct and potentially greener route to **cyclohexanone**. Recent advances in catalyst development, particularly with supported palladium nanoparticles, have demonstrated excellent selectivity and conversion under mild conditions.[2][5]
- The two-step process, while being more established, involves an energy-intensive endothermic dehydrogenation step.[11] However, it allows for the production of high-purity cyclohexanol as an intermediate, which may be desirable for other applications. The catalysts used in this process, such as nickel and copper/zinc, are generally less expensive than palladium.[4]

For research and development, particularly in the context of green chemistry and process optimization, the one-step approach presents a compelling area of investigation. For large-scale industrial production, the economic feasibility of each route must be carefully evaluated based on specific plant conditions and market dynamics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US3998884A - Catalytic conversion of phenol to cyclohexanol and/or cyclohexanone - Google Patents [patents.google.com]
- 7. Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3422146A - Process for the dehydrogenation of cyclohexanol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [comparative study of one-step vs. two-step phenol hydrogenation to cyclohexanone.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7761246#comparative-study-of-one-step-vs-two-step-phenol-hydrogenation-to-cyclohexanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com